Azulen-6-ol
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Overview
Description
6-Azulenol: is an aromatic organic compound that belongs to the azulene family. Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds. The structure of 6-Azulenol consists of a bicyclic system with fused five- and seven-membered rings, making it an isomer of naphthalene. Unlike naphthalene, which is colorless, azulene and its derivatives, including 6-Azulenol, exhibit a distinct blue hue due to their unique electronic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azulenol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(methylethylidene)-, acetate can yield 6-Azulenol . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 6-Azulenol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Azulenol undergoes various chemical reactions, including:
Oxidation: 6-Azulenol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert 6-Azulenol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Azulenol and its derivatives have found applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes due to their vibrant color.
Mechanism of Action
The mechanism of action of 6-Azulenol involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . This inhibition leads to reduced inflammation and associated symptoms. Additionally, 6-Azulenol may interact with other molecular targets, contributing to its diverse biological effects.
Comparison with Similar Compounds
Azulene: The parent compound of 6-Azulenol, known for its blue color and aromatic properties.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups, used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness of 6-Azulenol: 6-Azulenol stands out due to its specific structural features and the presence of hydroxyl groups, which contribute to its unique chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
azulen-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQERHEBGPWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C=CC2=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511640 |
Source
|
Record name | Azulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19390-89-7 |
Source
|
Record name | Azulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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